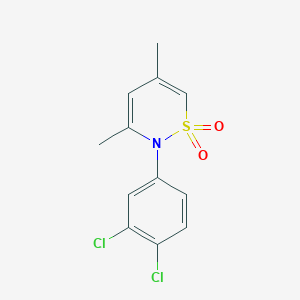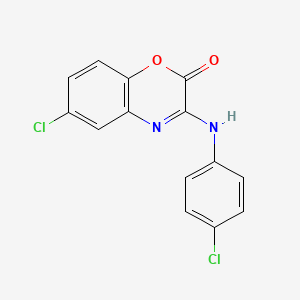
(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen within a five-membered ring fused to a benzene ring. This particular compound features a 4-chlorophenyl group attached to the benzoxazole ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate typically involves the following steps:
-
Formation of Benzoxazole Core:
Starting Materials: 2-aminophenol and a carboxylic acid derivative.
Reaction Conditions: Cyclization reaction under acidic or basic conditions, often using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.
Example Reaction: 2-aminophenol reacts with 4-chlorobenzoic acid in the presence of phosphorus oxychloride to form the benzoxazole core.
-
Esterification:
Starting Materials: Benzoxazole-2-carboxylic acid and an alcohol.
Reaction Conditions: Esterification using a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide.
Example Reaction: Benzoxazole-2-carboxylic acid reacts with 4-chlorophenol in the presence of dicyclohexylcarbodiimide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Continuous Flow Reactors: For efficient and scalable production.
Purification: Techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
-
Substitution Reactions:
Example: Nucleophilic substitution at the 4-chlorophenyl group.
Reagents: Nucleophiles like amines or thiols.
Conditions: Often carried out in polar aprotic solvents like dimethylformamide.
-
Oxidation Reactions:
Example: Oxidation of the benzoxazole ring.
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically performed under acidic or basic conditions.
-
Reduction Reactions:
Example: Reduction of the carboxylate group to an alcohol.
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives of the benzoxazole ring.
Reduction Products: Alcohol derivatives from the reduction of the carboxylate group.
科学研究应用
(4-Chlorophenyl) 1,3-benzoxazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, or microbial inhibition.
Example: In anticancer research, it may inhibit key enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis.
相似化合物的比较
- (4-Methylphenyl) 1,3-benzoxazole-2-carboxylate
- (4-Nitrophenyl) 1,3-benzoxazole-2-carboxylate
- (4-Methoxyphenyl) 1,3-benzoxazole-2-carboxylate
Comparison:
- Unique Properties: The presence of the 4-chlorophenyl group in (4-chlorophenyl) 1,3-benzoxazole-2-carboxylate imparts distinct electronic and steric effects, influencing its reactivity and biological activity.
- Biological Activity: Compared to its analogs, the 4-chlorophenyl derivative may exhibit enhanced antimicrobial or anticancer properties due to the electron-withdrawing nature of the chlorine atom.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
(4-chlorophenyl) 1,3-benzoxazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)18-14(17)13-16-11-3-1-2-4-12(11)19-13/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZRQXCCMSNPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
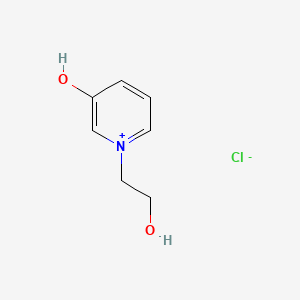
![ethyl N-[3-(ethoxycarbonylamino)-2-methyl-4-oxoquinazolin-5-yl]carbamate](/img/structure/B8041098.png)
![methyl N-[3-(methoxycarbonylamino)-4-propan-2-ylphenyl]carbamate](/img/structure/B8041101.png)
![N-[3-(4-acetamidophenoxy)propyl]acetamide](/img/structure/B8041104.png)
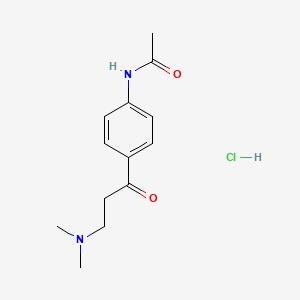
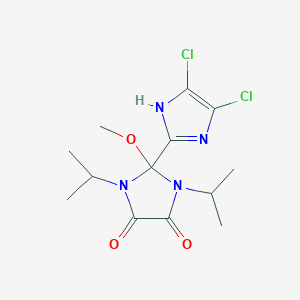
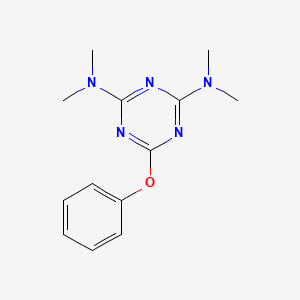
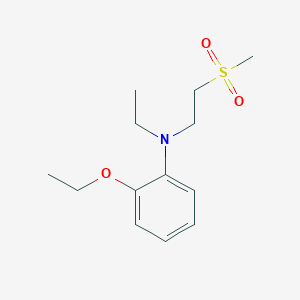
![3-methylbutyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8041145.png)
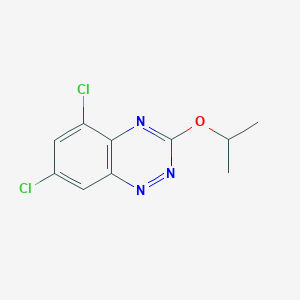
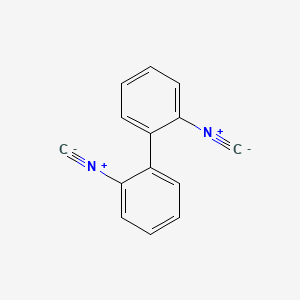
![4-amino-N-[3-(4-amino-2-chlorophenoxy)phenyl]benzamide](/img/structure/B8041156.png)
